2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 26278-25-1
VCID: VC3861372
InChI: InChI=1S/C17H16O4S/c1-13-6-8-15(9-7-13)22(18,19)21-11-10-14-12-20-17-5-3-2-4-16(14)17/h2-9,12H,10-11H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCC2=COC3=CC=CC=C32
Molecular Formula: C17H16O4S
Molecular Weight: 316.4 g/mol

2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate

CAS No.: 26278-25-1

Cat. No.: VC3861372

Molecular Formula: C17H16O4S

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate - 26278-25-1

Specification

CAS No. 26278-25-1
Molecular Formula C17H16O4S
Molecular Weight 316.4 g/mol
IUPAC Name 2-(1-benzofuran-3-yl)ethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C17H16O4S/c1-13-6-8-15(9-7-13)22(18,19)21-11-10-14-12-20-17-5-3-2-4-16(14)17/h2-9,12H,10-11H2,1H3
Standard InChI Key OEJOFPWUQPRTDR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCC2=COC3=CC=CC=C32
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCC2=COC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a benzofuran ring system (a fused benzene and furan heterocycle) linked via an ethyl spacer to a 4-methylbenzenesulfonate group. The benzofuran moiety contributes aromaticity and electron-rich characteristics, while the tosyl group acts as a leaving group, facilitating nucleophilic substitutions . Key structural identifiers include:

  • IUPAC Name: 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate

  • SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCC2=COC3=CC=CC=C32\text{CC1=CC=C(C=C1)S(=O)(=O)OCCC2=COC3=CC=CC=C32}

  • InChI Key: OEJOFPWUQPRTDR-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound is limited, analogous benzofuran sulfonates exhibit planar benzofuran rings and gauche conformations in the ethyl linker . Computational studies predict bond lengths of 1.39A˚\sim 1.39 \, \text{Å} for the furan C-O bond and 1.76A˚\sim 1.76 \, \text{Å} for the sulfonate S-O bonds . Infrared (IR) spectra of related compounds show characteristic peaks at 1170cm1\sim 1170 \, \text{cm}^{-1} (sulfonate S=O stretching) and 1610cm1\sim 1610 \, \text{cm}^{-1} (benzofuran C=C vibrations) .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is typically synthesized via a two-step protocol:

  • Formation of 2-(1-Benzofuran-3-yl)ethanol: Benzofuran-3-carbaldehyde undergoes Grignard addition with ethylene oxide, followed by acid workup.

  • Tosylation: Reaction of the alcohol with 4-methylbenzenesulfonyl chloride (TsCl\text{TsCl}) in the presence of a base (e.g., pyridine or triethylamine) :

2-(1-Benzofuran-3-yl)ethanol + TsClBase2-(1-Benzofuran-3-yl)ethyl Tosylate + HCl\text{2-(1-Benzofuran-3-yl)ethanol + TsCl} \xrightarrow{\text{Base}} \text{2-(1-Benzofuran-3-yl)ethyl Tosylate + HCl}

Yields exceed 70% under optimized conditions.

Alternative Methods

Microwave-assisted synthesis reduces reaction times from hours to minutes, achieving comparable yields . Enzymatic tosylation using lipases in non-aqueous media has also been explored but remains less efficient .

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValueSource
Melting Point61–62°C
Density (25°C)1.275 g/cm³
Solubility in DMSO>10 mg/mL
LogP (Octanol-Water)4.77

The compound is lipophilic (LogP=4.77\text{LogP} = 4.77), favoring solubility in organic solvents like dichloromethane and tetrahydrofuran . Aqueous solubility is negligible, necessitating co-solvents for biological assays .

Stability Profile

Stable under inert atmospheres at room temperature for >6 months . Decomposes above 240°C, releasing sulfur oxides and benzene derivatives .

Applications in Organic Synthesis

Tosyl Group Transfer Reactions

The tosyl moiety serves as a leaving group in nucleophilic substitutions. For example, reaction with amines yields benzofuran-ethylamine derivatives:

Tosylate + RNH2RNH-CH2CH2-Benzofuran+TsOH\text{Tosylate + RNH}_2 \rightarrow \text{RNH-CH}_2\text{CH}_2\text{-Benzofuran} + \text{TsOH}

This reactivity is exploited in synthesizing histamine H3 receptor antagonists .

Pharmaceutical Intermediates

Hazard CategoryGHS StatementSource
Acute Oral ToxicityHarmful if swallowed (Category 4)
Skin IrritationCauses skin irritation (Category 2)
Eye DamageSerious eye irritation (Category 2)

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, goggles .

  • First Aid:

    • Skin contact: Wash with soap and water .

    • Eye exposure: Rinse with water for 15 minutes .

Future Research Directions

  • Biological Activity Screening: Evaluate antimicrobial or anticancer potential using in vitro models.

  • Green Synthesis: Develop solvent-free or catalytic methods to enhance sustainability .

  • Computational Modeling: Density Functional Theory (DFT) studies to predict reactivity and optoelectronic properties .

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